molecular formula C13H25NO B12612210 N-cyclopentyl-4-(methoxymethyl)cyclohexan-1-amine CAS No. 920280-54-2

N-cyclopentyl-4-(methoxymethyl)cyclohexan-1-amine

Katalognummer: B12612210
CAS-Nummer: 920280-54-2
Molekulargewicht: 211.34 g/mol
InChI-Schlüssel: ZNCCQHLYUBDKHA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cyclopentyl-4-(methoxymethyl)cyclohexan-1-amine is a chemical compound with the molecular formula C₁₃H₂₅NO and a molecular weight of 211.34 g/mol . This compound is characterized by a cyclopentyl group attached to a cyclohexane ring, which is further substituted with a methoxymethyl group and an amine group. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-4-(methoxymethyl)cyclohexan-1-amine typically involves the following steps:

    Formation of the cyclohexane ring: This can be achieved through a Diels-Alder reaction or other cyclization methods.

    Introduction of the methoxymethyl group: This step involves the use of methoxymethyl chloride in the presence of a base such as sodium hydride.

    Attachment of the cyclopentyl group: This can be done through a Grignard reaction or other alkylation methods.

    Introduction of the amine group: This step involves the use of ammonia or an amine source under reductive amination conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully chosen to ensure the highest efficiency and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

N-cyclopentyl-4-(methoxymethyl)cyclohexan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-cyclopentyl-4-(methoxymethyl)cyclohexan-1-amine is used in various scientific research applications, including:

Wirkmechanismus

The mechanism of action of N-cyclopentyl-4-(methoxymethyl)cyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-cyclopentyl-4-(methyl)cyclohexan-1-amine
  • N-cyclopentyl-4-(ethoxymethyl)cyclohexan-1-amine
  • N-cyclopentyl-4-(hydroxymethyl)cyclohexan-1-amine

Uniqueness

N-cyclopentyl-4-(methoxymethyl)cyclohexan-1-amine is unique due to the presence of the methoxymethyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific research and industrial applications .

Eigenschaften

CAS-Nummer

920280-54-2

Molekularformel

C13H25NO

Molekulargewicht

211.34 g/mol

IUPAC-Name

N-cyclopentyl-4-(methoxymethyl)cyclohexan-1-amine

InChI

InChI=1S/C13H25NO/c1-15-10-11-6-8-13(9-7-11)14-12-4-2-3-5-12/h11-14H,2-10H2,1H3

InChI-Schlüssel

ZNCCQHLYUBDKHA-UHFFFAOYSA-N

Kanonische SMILES

COCC1CCC(CC1)NC2CCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.